5-chloro-N-methyl-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide
Overview
Description
The compound “5-chloro-N-methyl-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide” has a molecular formula of C14H9ClF3NO3 and a molecular weight of 331.67 . It is also known as 5-chloro-6-oxo-1- (3- (trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H9ClF3NO3/c15-11-5-9 (13 (21)22)7-19 (12 (11)20)6-8-2-1-3-10 (4-8)14 (16,17)18/h1-5,7H,6H2, (H,21,22) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, their arrangement, and the bonds between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 331.67 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results . More research would be needed to determine these properties.Scientific Research Applications
Antimicrobial Activity
- 5-chloro-N-methyl-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide derivatives have shown significant antimicrobial activities. For instance, a study synthesized various 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, displaying more activity against strains of Proteus vulgaris and Pseudomonas aeruginosa than reference drugs like streptomycin and metronidazole (Kolisnyk et al., 2015).
- Another study synthesized 6-oxo-pyridine-3-carboxamide derivatives that demonstrated broad-spectrum antibacterial and antifungal properties, comparing favorably with antibiotics like Ampicillin and Gentamicin (El-Sehrawi et al., 2015).
Antioxidant Activity
- Certain derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, including those with chloro, hydroxyl, and trifluoromethyl groups, were identified as potent antioxidants. Some compounds even surpassed ascorbic acid in antioxidant effectiveness (Tumosienė et al., 2019).
Calcium-Channel Antagonist Activity
- 1,4-Dihydropyridine derivatives, similar in structure to 5-chloro-N-methyl-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide, have potential as calcium-channel antagonists. These compounds have shown modulatory properties on calcium channels, which could be significant for various medical applications (Linden et al., 2011).
Anti-Inflammatory and Analgesic Agents
- Novel derivatives like benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from similar compounds have been identified as effective anti-inflammatory and analgesic agents. Some of these compounds displayed high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Radioligand for Imaging
- The compound IUR-1601, structurally related to 5-chloro-N-methyl-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide, was synthesized and evaluated as a novel P2X7R radioligand. This is significant for imaging applications in medical diagnostics (Gao et al., 2018).
Anticonvulsant Properties
- Compounds like methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, related in structure, have been explored for their anticonvulsant properties. These studies contribute to the development of new treatments for epilepsy and related disorders (Kubicki et al., 2000).
Safety and Hazards
properties
IUPAC Name |
5-chloro-N-methyl-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O2/c1-20-13(22)10-6-12(16)14(23)21(8-10)7-9-3-2-4-11(5-9)15(17,18)19/h2-6,8H,7H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWAVOWDVZBPQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-methyl-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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